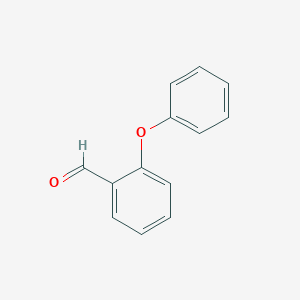

2-Phenoxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPIIVKYTNMBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173057 | |

| Record name | o-Phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19434-34-5 | |

| Record name | 2-Phenoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19434-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5R9AE3HNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scaffolds for Tissue Engineering:in Materials Science, Functional Scaffolds Are Critical for Applications Like Tissue Engineering. While Not Directly Used, the Chemical Functionalities Present in 2 Phenoxybenzaldehyde Derivatives Amines, Carboxylates After Modification Are Precisely the Types of Groups That Are Grafted Onto Polymer Backbones Like Polycaprolactone to Create Bioactive Scaffolds That Can Support Cell Growth.nih.govthis Highlights the Potential for 2 Phenoxybenzaldehyde Derived Molecules to Be Used As Agents for Functionalizing Biomaterials.

Strategic Derivatization and Novel Compound Design from 2 Phenoxybenzaldehyde

Design and Synthesis of Chemically Diverse Scaffolds Derived from 2-Phenoxybenzaldehyde

The chemical reactivity of this compound enables its use in a variety of synthetic transformations to generate structurally diverse scaffolds. Key strategies include leveraging the aldehyde functionality for condensation and addition reactions, as well as engaging the aromatic rings in cyclization events.

One common approach is the Knoevenagel condensation, where this compound reacts with active methylene (B1212753) compounds. For instance, its reaction with methyl malonate can yield a Knoevenagel adduct, which can then undergo a stepwise reaction involving a scandium triflate (Sc(OTf)₃) catalyst and subsequent treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form xanthene derivatives. acs.org This sequential process highlights how the initial condensation product can be a precursor to more complex, fused ring systems. Similarly, sequential Knoevenagel condensation followed by cyclization has been employed to create indene (B144670) and benzofulvene derivatives. acs.org

Another strategy involves modifying the aldehyde group to create new reactive intermediates. For example, this compound can be converted into a secondary alcohol via a Grignard reaction with phenylmagnesium bromide. beilstein-journals.org This alcohol can then be oxidized using pyridinium (B92312) chlorochromate (PCC) to yield the corresponding ketone derivative. beilstein-journals.org This ketone can further react, for instance, in a Wittig reaction with a phosphonium (B103445) ylide to generate unactivated alkenes containing three aryl groups, which are precursors for intramolecular Friedel–Crafts reactions to synthesize novel xanthene derivatives. beilstein-journals.org

Furthermore, this compound derivatives are key precursors in the synthesis of seven-membered heterocyclic systems like dibenzo[b,f]oxepines. An iron(III) chloride-catalyzed alkyne-aldehyde metathesis of 2-(2-(phenylethynyl)phenoxy)benzaldehyde derivatives provides an efficient route to these structures. researchgate.net Multicomponent reactions (MCRs) also represent a powerful tool for building scaffold diversity from this starting material, allowing for the rapid assembly of complex molecules in a single step. nih.govrug.nl

Table 1: Examples of Scaffolds Derived from this compound This table is interactive. You can sort and filter the data.

| Starting Material | Reaction Type | Key Reagents | Resulting Scaffold | Reference |

|---|---|---|---|---|

| This compound | Knoevenagel Condensation / Cyclization | Methyl malonate, Sc(OTf)₃, DDQ | Xanthene | acs.org |

| This compound | Grignard Reaction / Oxidation / Wittig Reaction | PhMgBr, PCC, Me(Ph)₃PBr | Alkene Precursor for Xanthene | beilstein-journals.org |

| 2-(2-(phenylethynyl)phenoxy)benzaldehyde | Alkyne-Aldehyde Metathesis | FeCl₃ | Dibenzo[b,f]oxepine | researchgate.net |

| This compound | Sequential Condensation/Cyclization | Methyl malonate, TiCl₄/pyridine | Indene | acs.org |

Construction of Heterocyclic Systems Incorporating the this compound Moiety (e.g., Thiazoles, Pyrroles)

The this compound framework is frequently incorporated into various heterocyclic systems, with thiazoles and pyrroles being prominent examples due to their significant roles in medicinal chemistry.

Thiazoles: Thiazole (B1198619) derivatives are commonly synthesized from phenoxybenzaldehydes through multicomponent reactions. A widely used method involves the initial condensation of a phenoxybenzaldehyde (e.g., 4-phenoxybenzaldehyde) with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. mdpi.comnih.govresearchgate.net This intermediate can then react with α-haloketones or phenacyl bromide derivatives to construct the thiazole ring. mdpi.comnih.govresearchgate.netbohrium.com This approach allows for the generation of a library of thiazole-Schiff base analogs with diverse substitutions. nih.govresearchgate.netbohrium.com The Gewald reaction is another cornerstone for synthesizing 2-aminothiophenes, which are structurally related to thiazoles and often serve as precursors. organic-chemistry.orgnih.govsemanticscholar.orgresearchgate.netchemrxiv.org This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur. semanticscholar.orgresearchgate.net

Pyrroles: The synthesis of pyrroles incorporating the phenoxybenzaldehyde moiety often utilizes the van Leusen pyrrole (B145914) synthesis. mdpi.comnih.gov This method involves the reaction of a chalcone (B49325) with tosylmethyl isocyanide (TosMIC). mdpi.com The required chalcones are prepared beforehand via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a phenoxybenzaldehyde. mdpi.com The van Leusen reaction proceeds through a [3+2] cycloaddition, where the C3 and C4 atoms of the resulting pyrrole ring originate from the chalcone. mdpi.com Other classical methods for pyrrole synthesis, such as the Paal-Knorr and Hantzsch syntheses, provide general pathways to this heterocyclic core and can be adapted for derivatives starting from phenoxybenzaldehyde precursors. pharmaguideline.comsemanticscholar.orgorganic-chemistry.org For example, the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with an amine. pharmaguideline.comsemanticscholar.org

Table 2: Synthesis of Heterocyclic Systems from Phenoxybenzaldehyde Derivatives This table is interactive. You can sort and filter the data.

| Heterocycle | Synthetic Method | Key Reactants | Resulting Structure Type | Reference(s) |

|---|---|---|---|---|

| Thiazole | Multicomponent Reaction | 4-Phenoxybenzaldehyde (B127426), Thiosemicarbazide, α-Haloketone | 4-phenoxyphenyl-thiazole-Schiff Base | nih.govresearchgate.netbohrium.com |

| Pyrrole | van Leusen Reaction | Phenoxybenzaldehyde-derived chalcone, Tosylmethyl isocyanide (TosMIC) | 3-Aroyl-4-arylpyrrole | mdpi.comnih.gov |

| 2-Aminothiophene | Gewald Reaction | Carbonyl compound (e.g., aldehyde), Active methylene nitrile, Sulfur | 2-Aminothiophene | organic-chemistry.orgsemanticscholar.orgresearchgate.net |

Rational Design of Derivatives for Targeted Biological or Material Science Applications

The strategic derivatization of this compound is often guided by the rational design of molecules intended for specific applications in biology or material science. The phenoxy group is considered a "privileged scaffold" in medicinal chemistry, and its combination with other pharmacophores allows for the fine-tuning of activity against various biological targets. bohrium.com

Biological Applications: A primary focus of derivatization is the development of enzyme inhibitors. By modifying the substituents on the aromatic rings and the linker between them, researchers can design molecules that fit precisely into the active sites of target enzymes.

Enzyme Inhibitors: Derivatives of phenoxybenzaldehyde have been designed as inhibitors for several enzymes. For instance, a series of 2-phenoxy-indan-1-one derivatives have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease. nih.gov Similarly, Schiff bases derived from phenoxybenzaldehyde have been investigated as tyrosinase inhibitors, which are relevant for dermatological disorders. researchgate.net Phenoxy acetic acid derivatives have been designed as selective COX-2 inhibitors for anti-inflammatory applications. nih.gov Furthermore, the diphenyl ether core, present in this compound, is a key feature in inhibitors of mycobacterial enzymes like the enoyl-acyl carrier protein reductase (InhA), a target for anti-tuberculosis drugs. who.inttandfonline.com

Antimicrobial Agents: Thiazole-Schiff base derivatives of 4-phenoxybenzaldehyde have shown significant antimicrobial and antifungal activity. nih.govresearchgate.net The design often involves creating Schiff bases (imines) by reacting the aldehyde with various amines, which can enhance the biological activity of the parent molecule. researchgate.netuobabylon.edu.iqresearchgate.netsjomr.org.in

Material Science Applications: The electronic properties of the this compound scaffold make it a candidate for the development of novel organic materials.

Organic Electronics: Benzaldehyde (B42025) derivatives, including those with phenoxy groups, have been used to fabricate semiconducting devices. researchgate.net The introduction of functional groups like nitro and phenylethynyl moieties onto the this compound framework can modulate its electronic properties, making it a building block for organic materials with potential applications in electronics and photonics. smolecule.com The investigation of these compounds in metal/semiconductor junction devices is an active area of research. researchgate.net

Table 3: Examples of Rationally Designed this compound Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Target Application | Designed as | Key Structural Feature | Reference(s) |

|---|---|---|---|---|

| 2-Phenoxy-indan-1-one | Biological (Neurodegenerative) | Acetylcholinesterase Inhibitor | Indanone scaffold fused with phenoxy group | nih.gov |

| Thiazole-Schiff Base | Biological (Antimicrobial) | Antibacterial / Antifungal Agent | Thiazole ring and imine linkage | nih.govresearchgate.net |

| Phenoxy Acetic Acid | Biological (Anti-inflammatory) | Selective COX-2 Inhibitor | Carboxylic acid moiety on phenoxy ether | nih.gov |

| Diphenyl Ether Heterocycles | Biological (Anti-tuberculosis) | Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitor | Diphenyl ether core with heterocyclic substitutions | who.inttandfonline.com |

| Substituted Benzaldehydes | Material Science (Electronics) | Organic Semiconductor | Phenoxybenzaldehyde core | researchgate.netsmolecule.com |

Applications in Medicinal Chemistry and Pharmaceutical Research

Development of Biologically Active 2-Phenoxybenzaldehyde Derivatives

The exploration of this compound derivatives has yielded numerous compounds with significant therapeutic potential. By strategically modifying the phenoxy and benzaldehyde (B42025) moieties, researchers have been able to fine-tune the pharmacological properties of these molecules, leading to the discovery of potent agents with diverse mechanisms of action.

Derivatives of this compound have demonstrated notable efficacy against a variety of microbial and fungal pathogens. The formation of Schiff bases, for instance, has been a successful strategy in enhancing their antimicrobial properties. Metal complexes of these Schiff bases often exhibit even greater activity than the ligands alone.

Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example, certain Schiff base derivatives have shown significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The mode of action is often attributed to the disruption of cellular antioxidation systems in the microbes.

Antimicrobial and Antifungal Activity of Benzaldehyde Derivatives

| Compound Type | Microorganism | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde Schiff Base Copper(II) Complex | Escherichia coli | Zone of Inhibition | Significant | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde Schiff Base Copper(II) Complex | Staphylococcus aureus | Zone of Inhibition | Significant | nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde Schiff Base Copper(II) Complex | Candida albicans | Zone of Inhibition | Significant | nih.gov |

| Benzaldehyde-derived Schiff Base Metal Complexes | Various Bacteria and Fungi | Enhanced Antimicrobial Activity | Observed | ijmrsti.com |

| 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) | Aspergillus flavus | IC50 (AFB1 production) | 0.55 mM | mdpi.com |

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a critical area of pharmaceutical research. Derivatives of this compound have shown promise as potent anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Studies have demonstrated that certain benzyloxybenzaldehyde derivatives can suppress the production of pro-inflammatory mediators. For example, some compounds have been shown to inhibit nitric oxide (NO) production and down-regulate the expression of inducible nitric oxide synthase (iNOS) and COX-2 in activated macrophages.

Anti-inflammatory Activity of Benzaldehyde Derivatives

| Compound Type | Target/Assay | Activity Metric | Observed Value (µM) | Reference |

|---|---|---|---|---|

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM4) | COX-2 | IC50 | 0.74 | bohrium.comresearchgate.net |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM10) | COX-2 | IC50 | 0.69 | bohrium.comresearchgate.net |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM12) | COX-2 | IC50 | 0.18 | bohrium.comresearchgate.net |

| Curcumin (a natural benzaldehyde derivative) | COX-1 | IC50 | 18.58 | nih.gov |

| Curcumin (a natural benzaldehyde derivative) | COX-2 | IC50 | 13.42 | nih.gov |

| Curcumin (a natural benzaldehyde derivative) | 5-LOX | IC50 | 24.08 | nih.gov |

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in medicinal chemistry. Benzaldehyde derivatives, including those with a 2-phenoxy scaffold, have demonstrated significant cytotoxic activity against various cancer cell lines.

Research has shown that these compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. For instance, a series of benzyloxybenzaldehyde derivatives were found to be active against the HL-60 human leukemia cell line, with some compounds exhibiting significant activity at micromolar concentrations. The mechanism of action for some of these derivatives involves the disruption of mitochondrial membrane potential, a key event in the apoptotic cascade. Similarly, 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives have shown promising cytotoxic effects against lung, breast, and prostate cancer cell lines.

Cytotoxicity of Benzaldehyde Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Activity Metric | Observed Value (µM) | Reference |

|---|---|---|---|---|

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | Active Concentration | 1-10 | nih.gov |

| 2-arenoxybenzaldehyde N-acyl hydrazone (1e) | A-549 (Lung) | IC50 | 13.39 | nih.gov |

| 2-arenoxybenzaldehyde 1,3,4-oxadiazole (2l) | MDA-MB-231 (Breast) | IC50 | 22.73 | nih.gov |

| 2-arenoxybenzaldehyde N-acyl hydrazone (1d) | PC-3 (Prostate) | IC50 | 9.38 | nih.gov |

| Substituted Benzaldehyde (24) | U251 (Glioblastoma) | IC50 (µg/mL) | 0.36 | ufc.br |

| Substituted Benzaldehyde (26) | U251 (Glioblastoma) | IC50 (µg/mL) | 0.48 | ufc.br |

The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. These compounds have been investigated as inhibitors of a range of enzymes implicated in various diseases.

α-Amylase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

Mur Enzymes: These enzymes are crucial for bacterial cell wall biosynthesis, making them attractive targets for the development of new antibiotics.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary treatment strategy for Alzheimer's disease.

Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.

Fatty Acid Amide Hydrolase (FAAH): This enzyme is responsible for the degradation of endocannabinoids. FAAH inhibitors are being explored for the treatment of pain, anxiety, and inflammation.

Cyclooxygenases (COX) and Lipoxygenases (LOX): As mentioned earlier, these enzymes are central to the inflammatory cascade, and their inhibition is a well-established anti-inflammatory strategy.

Enzyme Inhibition by Benzaldehyde Derivatives

| Compound Type | Enzyme | Activity Metric | Observed Value (µM) | Reference |

|---|---|---|---|---|

| 6-(3-(4-trifluoromethylphenyl)-2-propenoyl)-2(3H)-benzoxazolone (4) | Carbonic Anhydrase I | IC50 | 29.74 | nih.gov |

| 6-(3-(4-trifluoromethylphenyl)-2-propenoyl)-2(3H)-benzoxazolone (4) | Carbonic Anhydrase II | IC50 | 18.14 | nih.gov |

| Thiourea derivative (4) | Carbonic Anhydrase II | Ki (nM) | 58.6 | core.ac.uk |

| Thiourea derivative (10) | Carbonic Anhydrase IX | Ki (nM) | 147.3 | core.ac.uk |

Noradrenaline (norepinephrine) is a crucial neurotransmitter, and its reuptake inhibitors (NRIs) are used in the treatment of conditions like depression and attention-deficit/hyperactivity disorder (ADHD). This compound has been utilized as a key starting material in the synthesis of novel and selective noradrenaline reuptake inhibitors. The structural framework of this compound provides a versatile platform for the design of compounds that can effectively block the norepinephrine (B1679862) transporter.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools used to elucidate these relationships and guide the optimization of lead compounds.

For this compound derivatives, SAR studies have revealed key structural features that govern their biological effects. For instance, the nature and position of substituents on both the phenoxy and benzaldehyde rings can significantly influence their antimicrobial, anti-inflammatory, and anticancer activities.

QSAR models provide a mathematical framework to correlate the physicochemical properties of molecules with their biological activities. These models can predict the activity of newly designed compounds, thereby streamlining the drug discovery process. For example, 2D-QSAR models for 2-phenoxy-N-phenylacetamide derivatives as hypoxia-inducible factor-1 (HIF-1) inhibitors have been developed with high predictive ability. Similarly, 3D-QSAR studies have provided insights into the steric, hydrophobic, and electrostatic requirements for potent HIF-1 inhibition.

Application of Ligand-Based and Structure-Based Drug Design Methodologies

The chemical scaffold of this compound has served as a valuable starting point in medicinal chemistry for the design and discovery of novel therapeutic agents. Both ligand-based and structure-based drug design methodologies have been instrumental in exploring the therapeutic potential of its derivatives. These computational techniques have enabled researchers to predict the biological activities of novel compounds, understand their mechanisms of action at a molecular level, and optimize their properties to enhance efficacy and selectivity.

Ligand-Based Drug Design: Unraveling Structure-Activity Relationships

Ligand-based drug design approaches are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules known to interact with the target to derive a model that explains their structure-activity relationship (SAR). Quantitative Structure-Activity Relationship (QSAR) analysis is a prominent ligand-based method that has been applied to derivatives of the 2-phenoxy scaffold.

A study focused on a series of 2-phenoxy-N-phenylacetamide derivatives as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key target in cancer therapy. nih.gov Researchers developed 2D and 3D-QSAR models to correlate the structural features of these compounds with their inhibitory activities.

The 2D-QSAR model, developed using Multiple Linear Regression (MLR), revealed the importance of specific physicochemical and topological descriptors in determining the HIF-1 inhibitory activity. The statistically significant model demonstrated a strong correlation between the descriptors and the biological activity, as indicated by the high correlation coefficient (r²) and cross-validated squared correlation coefficient (q²). nih.gov

Key Findings from the 2D-QSAR Study:

| Model | Statistical Parameter | Value | Descriptors |

| 2D-QSAR (MLR) | r² | 0.9469 | SssNHE-index, slogp, T_O_N_1, T_2_Cl_1 |

| q² | 0.8933 | ||

| pred_r² | 0.7128 |

Furthermore, a 3D-QSAR study using the k-nearest neighbor molecular field analysis (k-NN MFA) approach was performed. This method generated steric, hydrophobic, and electrostatic descriptors based on the alignment of the structures. The resulting 3D-QSAR model showed excellent correlative and predictive capabilities, providing valuable insights into the spatial requirements for effective HIF-1 inhibition. nih.gov These ligand-based models serve as powerful tools for the rational design of novel and more potent this compound derivatives with specific HIF-1 inhibitory activity. nih.gov

Structure-Based Drug Design: Visualizing Molecular Interactions

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, typically a protein or enzyme. This approach allows for the visualization of how a ligand binds to the active site of the target, enabling the design of molecules with improved affinity and selectivity. Molecular docking is a key SBDD technique used to predict the binding orientation and affinity of a ligand to its target.

In a notable study, a series of 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov To understand the molecular basis of their anticancer effects, molecular docking studies were performed. The antiproliferative properties of these compounds were investigated by docking them into the active sites of relevant biological targets. nih.gov The best-docked poses, binding affinities, and receptor-ligand interactions were analyzed for each compound.

The study identified several potent compounds with significant cytotoxic effects. For instance, hydrazone 1d and 1e , and oxadiazole 2l demonstrated notable activity against specific cancer cell lines. nih.gov

Cytotoxic Activity of Selected 2-Arenoxybenzaldehyde Derivatives:

| Compound | Cell Line | IC₅₀ (µM) |

| Hydrazone 1e | A-549 | 13.39 |

| Oxadiazole 2l | MDA-MB-231 | 22.73 |

| Hydrazone 1d | PC-3 | 9.38 |

In another research effort, derivatives of benzyloxybenzaldehyde, a structurally related compound, were designed and investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer. researchgate.net This study combined experimental evaluation with computational analysis. Molecular docking studies supported the experimental findings, suggesting a favorable binding of the most potent and selective inhibitors to the ALDH1A3 isoform. researchgate.net Two compounds, ABMM-15 and ABMM-16 , emerged as highly potent and selective ALDH1A3 inhibitors. researchgate.net

Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH1A3:

| Compound | IC₅₀ (µM) |

| ABMM-15 | 0.23 |

| ABMM-16 | 1.29 |

These examples underscore the power of integrating computational drug design methodologies with traditional medicinal chemistry approaches. Both ligand-based and structure-based techniques provide invaluable guidance for the design and optimization of this compound derivatives, accelerating the discovery of new drug candidates for various therapeutic areas.

Applications in Agrochemical and Materials Science Research

Role of 2-Phenoxybenzaldehyde as an Intermediate in Pyrethroid Pesticide Synthesis

In the synthesis of agrochemicals, particularly insecticides, the phenoxybenzaldehyde chemical scaffold is of critical importance. However, it is crucial to distinguish between its isomers, as the position of the phenoxy group dictates its primary application. The key intermediate for the manufacturing of major commercial synthetic pyrethroid insecticides is 3-phenoxybenzaldehyde (m-phenoxybenzaldehyde), the meta-isomer of this compound. innospk.comgoogle.comscribd.com

This meta-isomer is a foundational component for the "alcohol" portion of the ester structure that defines many Type II pyrethroids. nih.gov The synthesis typically involves the esterification of a suitable acid, such as 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylic acid, with 3-phenoxybenzyl alcohol or its cyanohydrin derivative, which is formed from 3-phenoxybenzaldehyde. nih.govresearchgate.net This structural motif is integral to the insecticidal activity of some of the most widely used pesticides globally. scribd.commultichemexports.com

While this compound is not the primary precursor for these established pyrethroids, its general classification as a phenoxybenzaldehyde places it within a class of compounds extensively utilized in agrochemical research. cymitquimica.com The specific steric and electronic properties conferred by the ortho-positioning of the phenoxy group in this compound lead its derivatives toward different biological targets and applications, distinct from the neurotoxic action of pyrethroids. chemicalbook.com

Table 1: Major Pyrethroid Insecticides Synthesized from the 3-Phenoxybenzaldehyde Scaffold This table illustrates the established role of the phenoxybenzaldehyde meta-isomer in commercial pesticide production.

| Pyrethroid Insecticide | Precursor Intermediate | Reference |

| Cypermethrin | 3-Phenoxybenzaldehyde | innospk.comscribd.commultichemexports.com |

| Deltamethrin | 3-Phenoxybenzaldehyde | innospk.comresearchgate.netmultichemexports.com |

| Permethrin | 3-Phenoxybenzaldehyde | nih.govmultichemexports.com |

| Fenvalerate | 3-Phenoxybenzaldehyde | innospk.comscribd.com |

| Flucythrinate | 3-Phenoxybenzaldehyde | innospk.com |

Development of Novel Agrochemical Active Ingredients from this compound Derivatives

The search for novel agrochemical active ingredients is a continuous effort driven by the need to manage pesticide resistance and meet evolving environmental standards. scispace.comnih.gov This often involves the synthesis and screening of new compounds derived from established chemical scaffolds. Although not used in traditional pyrethroids, this compound serves as a versatile starting material for creating a diverse library of new molecules for biological screening. cymitquimica.com

The development strategy for new pesticides frequently involves modifying known active structures to discover compounds with new modes of action or improved properties. mdpi.com The aldehyde functional group in this compound is a key reaction site for creating a wide array of derivatives, including:

Schiff Bases (Imines): Reaction with primary amines yields Schiff bases. These derivatives are explored for a range of biological activities, including potential fungicidal and insecticidal properties.

Oximes and Hydrazones: Condensation with hydroxylamine (B1172632) or hydrazines produces oximes and hydrazones, which can be further modified.

Reduction and Oxidation: The aldehyde can be reduced to an alcohol (2-phenoxybenzyl alcohol) or oxidized to a carboxylic acid (2-phenoxybenzoic acid), both of which are valuable intermediates for synthesizing esters and amides with potential pesticidal activity.

While large-scale commercial examples of agrochemicals derived specifically from this compound are not as prominent as those from its meta-isomer, its derivatives are valuable in discovery research programs. For instance, research into substituted phenoxy derivatives has been explored for creating novel pesticide synergists, which can enhance the efficacy of existing insecticides. nih.gov The exploration of this compound derivatives represents a rational approach in the quest for new-generation crop protection agents. researchgate.net

Applications in Polymer Chemistry (e.g., Polyazomethines, Semiconducting Polymers)

The aldehyde functionality of this compound makes it a useful monomer in polymer chemistry, particularly for the synthesis of polyazomethines, also known as poly(Schiff base)s or polyimines. scholaris.ca These polymers are formed through the polycondensation reaction between a dialdehyde (B1249045) and a diamine. While this compound is a mono-aldehyde, it can be used to react with diamines to create oligomers or to end-cap polymer chains, controlling their molecular weight and properties.

The fundamental reaction involves the formation of an azomethine (-C=N-) linkage between the carbonyl group of the aldehyde and the amino group of the amine. nih.gov When aromatic aldehydes and amines are used, the resulting polyazomethine backbone features a conjugated system of alternating double and single bonds. This π-conjugated structure is responsible for the interesting electronic and optical properties of these materials, including their potential as organic semiconductors. researchgate.net

Key features of polymers derived from this chemistry include:

High Thermal Stability: The aromatic structures in the polymer backbone often impart excellent resistance to heat.

Semiconducting Properties: The extended π-conjugation allows for charge transport, making these materials candidates for applications in organic electronics. researchgate.net

Processability: The introduction of bulky side groups, such as the phenoxy group from this compound, can enhance the solubility of the resulting polymers, making them easier to process into thin films for electronic devices.

Research in this area often focuses on reacting functionalized aldehydes with various amines to fine-tune the resulting polymer's properties for specific applications, such as in transistors, LEDs, or sensors. researchgate.net

Table 2: Polymer Synthesis Involving Aldehyde Monomers

| Polymer Type | Role of Aldehyde | Key Property | Reference |

| Polyazomethine | Monomer for polycondensation | π-conjugated backbone | scholaris.canih.gov |

| Semiconducting Polymer | Forms conjugated imine linkages | Charge carrier mobility | researchgate.net |

Engineering of Functional Materials Utilizing this compound-Derived Scaffolds

The this compound structure serves as a foundational scaffold for engineering a variety of advanced functional materials beyond polymers. The ability to precisely modify the aldehyde group and the aromatic rings allows for the creation of tailored molecules for specific, high-value applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-phenoxybenzaldehyde by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectroscopy, the aldehydic proton is expected to appear as a singlet at a distinct downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons of the two phenyl rings will exhibit complex multiplets in the region of δ 6.8-8.0 ppm. The specific chemical shifts and coupling patterns depend on the substitution pattern and the electronic effects of the phenoxy and formyl groups on the respective rings.

¹³C NMR spectroscopy provides complementary information on the carbon framework. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates in the δ 190-200 ppm region. The aromatic carbons show signals between δ 115-160 ppm. The carbon atom attached to the ether oxygen (C-O) and the carbon atom of the aldehyde-substituted ring directly bonded to the phenoxy group are key diagnostic signals.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | 9.8 - 10.2 | Singlet (s) |

| Aromatic H (benzaldehyde ring) | 7.0 - 7.9 | Multiplet (m) |

| Aromatic H (phenoxy ring) | 6.9 - 7.5 | Multiplet (m) |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 195 |

| C-O (Ether linkage, benzaldehyde (B42025) ring) | 155 - 160 |

| C-O (Ether linkage, phenoxy ring) | 154 - 158 |

| Aromatic C-H & C-C | 118 - 138 |

| C-CHO (Aldehyde-substituted carbon) | 130 - 135 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the range of 1690-1715 cm⁻¹. Another key feature is the aldehydic C-H stretch, which usually presents as two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the ether linkage is confirmed by a strong C-O-C asymmetric stretching vibration, generally observed between 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations are visible above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the C=C stretching modes, often give rise to strong signals in the Raman spectrum. The symmetric C-O-C stretching vibration, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3030 - 3100 | Medium |

| Aldehydic C-H Stretch | IR | ~2820, ~2720 | Medium |

| C=O Stretch (Aldehyde) | IR | 1690 - 1715 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |

| C-O-C Asymmetric Stretch | IR | 1200 - 1250 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its aromatic and carbonyl chromophores. Intense absorption bands, typically observed below 300 nm, are attributed to π → π* transitions within the conjugated system of the phenyl rings and the carbonyl group. A weaker absorption band, often found at longer wavelengths (above 300 nm), is characteristic of the n → π* transition of the carbonyl group's non-bonding electrons. The position and intensity of these bands can be influenced by the solvent polarity.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition | Typical λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | 240 - 280 | High | Aromatic rings, C=O |

| n → π | 300 - 340 | Low | C=O |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₀O₂, corresponding to a molecular weight of 198.22 g/mol . nih.govscbt.comsigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 198. The fragmentation pattern is expected to be characteristic of aromatic aldehydes and diphenyl ethers. Common fragmentation pathways include the loss of a hydrogen radical (M-1) to form a stable benzoyl cation at m/z 197, and the loss of the formyl radical (M-29) to give a phenoxyphenyl cation at m/z 169. Cleavage of the ether bond can lead to fragments corresponding to the phenoxy radical (m/z 93) and the 2-formylphenyl cation (m/z 105) or the phenyl cation (m/z 77).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula |

| 198 | Molecular Ion [M]⁺ | [C₁₃H₁₀O₂]⁺ |

| 197 | [M-H]⁺ | [C₁₃H₉O₂]⁺ |

| 169 | [M-CHO]⁺ | [C₁₂H₉O]⁺ |

| 105 | [C₇H₅O]⁺ | [C₆H₄CHO]⁺ |

| 93 | [C₆H₅O]⁺ | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

X-ray Diffraction Techniques for Solid-State Structure Determination (Single Crystal and Powder)

Single-crystal X-ray diffraction, if a suitable crystal can be grown, would yield the precise three-dimensional arrangement of the atoms in the molecule, including bond lengths, bond angles, and torsion angles. This would reveal the conformation of the molecule in the solid state, particularly the dihedral angle between the two phenyl rings, and would detail any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing.

Powder X-ray diffraction (PXRD) would be used to analyze a polycrystalline sample. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase of the compound. It can be used for phase identification, to assess sample purity, and to determine unit cell parameters.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. chemicalbook.com

A TGA thermogram of this compound would show the temperature at which the compound begins to decompose. The curve would likely exhibit a single, sharp weight loss step, indicating that the molecule decomposes within a relatively narrow temperature range. The onset temperature of decomposition provides a measure of its thermal stability. The analysis can also determine the amount of non-volatile residue remaining at the end of the experiment. This information is valuable for understanding the material's behavior at elevated temperatures.

Computational Chemistry and Theoretical Modeling of 2 Phenoxybenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT, Ab Initio Methods)

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. Density Functional Theory (DFT) is a widely used method due to its favorable balance between computational cost and accuracy. It calculates the electronic structure of a molecule based on its electron density. For more complex phenomena, such as electronic excitations and optical properties, Time-Dependent DFT (TD-DFT) is employed. Ab initio methods, while computationally more intensive, are based on first principles without empirical parameters and can offer even higher accuracy.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. This process determines key structural parameters like bond lengths, bond angles, and dihedral (torsional) angles. Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds to identify the lowest-energy, and thus most probable, conformation.

A detailed computational study performing geometry optimization and a full conformational analysis for 2-Phenoxybenzaldehyde has not been identified in the surveyed scientific literature. Such a study would typically be performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)) to determine the preferred orientation of the phenoxy group relative to the benzaldehyde (B42025) ring.

Table 1: Theoretical Geometric Parameters for this compound This table is interactive. Click on headers to sort.

| Parameter | Atom Connection | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | Data not available | |

| C-O (ether) | Data not available | |

| C-C (ring) | Data not available | |

| **Bond Angles (°) ** | ||

| C-C-C | Data not available | |

| C-O-C | Data not available | |

| Dihedral Angles (°) | ||

| C-C-O-C | Data not available |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. These theoretical spectra can be correlated with experimental data to aid in the assignment of observed spectral bands.

A comprehensive theoretical vibrational frequency analysis for this compound, including assignments for each vibrational mode and a comparison with experimental IR and Raman spectra, is not available in the reviewed literature. Such an analysis would provide a detailed vibrational fingerprint of the molecule.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound This table is interactive. Click on headers to sort.

| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | Data not available | Data not available | Carbonyl stretch |

| ν(C-O-C) | Data not available | Data not available | Ether stretch |

| δ(C-H) | Data not available | Data not available | C-H bend |

| Aromatic | Data not available | Data not available | Ring vibrations |

The electronic properties of a molecule govern its reactivity and interactions. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. irjweb.com A small gap suggests the molecule is more polarizable and reactive.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecular surface. thaiscience.info It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting sites for chemical reactions. Charge distribution analysis, using methods like Mulliken population analysis, quantifies the partial charge on each atom.

Specific computational data detailing the HOMO-LUMO energies, HOMO-LUMO gap, MEP map analysis, and atomic charge distribution for this compound were not found in the public scientific literature.

Table 3: Electronic Properties of this compound This table is interactive. Click on headers to sort.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap (ΔE) | Data not available | eV |

| Dipole Moment (μ) | Data not available | Debye |

Molecules with large changes in dipole moment upon electronic excitation can exhibit significant non-linear optical (NLO) properties, which are important for applications in photonics and optoelectronics. Computational chemistry can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). DFT calculations are a common method for screening molecules for potential NLO activity. uc.pt

While computational studies on the NLO properties of various organic molecules exist, a specific theoretical investigation into the polarizability and hyperpolarizability of this compound is not present in the surveyed literature.

Table 4: Calculated Non-Linear Optical Properties of this compound This table is interactive. Click on headers to sort.

| Property | Component | Calculated Value (a.u.) |

|---|---|---|

| Polarizability (α) | α_total | Data not available |

| Hyperpolarizability (β) | β_total | Data not available |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM), Noncovalent Interaction (NCI) Plot Index)

The Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCI) plot index are methods used to analyze electron density to identify and characterize chemical bonds and weaker noncovalent interactions. researchgate.netresearchgate.net QTAIM identifies bond critical points between atoms, while NCI plots visually distinguish between attractive (like hydrogen bonds) and repulsive interactions in real space. malta-consolider.com

These analyses require crystal structure data as a starting point. A search of the Cambridge Structural Database (CCDC) did not yield an experimental crystal structure for this compound. Consequently, computational studies based on crystal data, such as Hirshfeld surface, QTAIM, or NCI plot analyses for this specific molecule, have not been published.

Computational Studies on Solvation Effects and Environmental Influences

The properties and behavior of a molecule can change significantly when it is dissolved in a solvent. Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM), are used to simulate these environmental effects. nih.gov The PCM method models the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in solution. These studies can predict how factors like solvent polarity affect a molecule's conformational stability, electronic structure, and spectroscopic signatures.

While the PCM and other solvation models are widely applied, specific computational studies detailing the influence of different solvents on the properties of this compound were not identified in the reviewed literature.

Molecular Docking and Biomolecular Interaction Simulations

Molecular docking and biomolecular interaction simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. These methods are crucial in drug discovery and molecular biology to understand the mechanism of action and to design new therapeutic agents.

In the context of this compound, research has primarily focused on its derivatives, specifically 2-arenoxybenzaldehyde N-acyl hydrazones and their cyclized 1,3,4-oxadiazole (B1194373) counterparts. These studies aim to understand their potential as anticancer agents by investigating their interactions with various cancer-related protein targets.

A study investigating a series of these derivatives performed molecular docking experiments to evaluate their antiproliferative properties against several cancer cell lines, including A-549 (lung carcinoma), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). nih.govnih.gov The binding capacities of these compounds were assessed, and the best-docked poses, binding affinities, and receptor-ligand interactions were thoroughly evaluated. nih.govnih.gov

For instance, the hydrazone derivative 1d (2-(4-chlorophenoxy)benzaldehyde-N-benzoylhydrazone) exhibited the most effective cytotoxic activity against the PC-3 cell line, with an IC50 value of 9.38 µM. nih.govnih.gov Similarly, derivative 1e (2-(4-bromophenoxy)benzaldehyde-N-benzoylhydrazone) showed the best activity against the A-549 cell line (IC50 of 13.39 µM), while the oxadiazole derivative 2l was most potent against the MDA-MB-231 cell line (IC50 of 22.73 µM). nih.govnih.gov

Molecular docking simulations for these derivatives revealed strong interactions within the active pockets of target receptor proteins. nih.gov The specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues, are critical for their biological activity. While the specific protein targets for these cancer lines were part of the broader study, the binding affinities indicate a strong potential for these this compound derivatives to act as inhibitors.

Another example of docking studies on related structures involves a benzaldehyde derivative, referred to as benzaldehyde 2, with cytochrome C, a protein involved in apoptosis. mdpi.com The study reported a binding affinity of -7.2 kcal/mol, indicating a stable complex. mdpi.com The interactions were characterized by hydrogen bonds with amino acids Gly-41, Asn-52, Trp-59, and Met-80, alongside strong hydrophobic interactions with a pocket composed of residues like His-18, Pro-30, Leu-32, and Phe-46. mdpi.com These simulations provide a molecular-level explanation for the compound's ability to inhibit processes related to programmed cell death. mdpi.com

These studies collectively demonstrate the utility of molecular docking in elucidating the biomolecular interactions of this compound derivatives, providing a rational basis for their observed biological activities and guiding the design of more potent analogs.

Table 1: Cytotoxic Activity and Binding Affinity of this compound Derivatives

| Compound ID | Derivative Structure | Target Cell Line | IC50 (µM) | Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| 1d | 2-(4-chlorophenoxy)benzaldehyde-N-benzoylhydrazone | PC-3 | 9.38 | Data not specified |

| 1e | 2-(4-bromophenoxy)benzaldehyde-N-benzoylhydrazone | A-549 | 13.39 | Data not specified |

| 2l | Oxadiazole derivative | MDA-MB-231 | 22.73 | Data not specified |

Theoretical Toxicity Risk Assessment

Theoretical toxicity risk assessment uses computational, or in silico, methods to predict the potential adverse effects of chemical compounds. These approaches are gaining importance in chemical safety assessment and drug development as they reduce the need for animal testing and provide early insights into a compound's safety profile. researchgate.net

For this compound, a theoretical toxicity profile can be derived from aggregated data submitted to regulatory bodies like the European Chemicals Agency (ECHA). Based on notifications to the ECHA C&L Inventory, this compound is assigned several hazard classifications under the Globally Harmonized System (GHS). nih.gov

The GHS classifications for this compound are as follows:

Acute Toxicity, Oral (Category 4): Harmful if swallowed [H302]. nih.gov

Skin Irritation (Category 2): Causes skin irritation [H315]. nih.gov

Eye Irritation (Category 2): Causes serious eye irritation [H319]. nih.gov

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation [H335]. nih.gov

These classifications are predictive and based on computational models and/or data from similar compounds. The predictions are generated using various computational methodologies that analyze the chemical structure of a molecule to identify potential toxicophores (substructures known to be associated with toxicity).

Modern in silico toxicology platforms, such as ProTox-II, utilize a combination of methods to predict a wide range of toxicity endpoints. nih.gov These methods include:

Molecular Similarity: Comparing the query molecule to compounds with known toxicity data.

Pharmacophores: Identifying 3D arrangements of atoms responsible for a biological effect.

Fragment Propensities: Analyzing the presence of specific molecular fragments linked to toxicity.

Machine-Learning Models: Using algorithms trained on large datasets of toxicological data from in vitro and in vivo studies to predict endpoints like hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity. nih.gov

For example, mutagenicity prediction models are often based on data from the Ames test, while cytotoxicity models may use data from assays on cell lines like HepG2. nih.gov Advanced deep learning frameworks can simultaneously model data from in vitro, in vivo, and clinical sources to improve the accuracy of predictions. researchgate.netresearchgate.net These models often use molecular representations like Morgan fingerprints or SMILES embeddings as input to predict toxicity. researchgate.net

Table 2: GHS Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Exclamation Mark | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Exclamation Mark | Warning |

Environmental and Toxicological Research Aspects

Environmental Transformation and Degradation Pathways of 2-Phenoxybenzaldehyde and its Metabolites

The environmental fate of this compound is a critical area of research, as understanding its transformation and degradation is essential for assessing its ecological impact. While specific studies on this compound are limited, research on its isomer, 3-phenoxybenzaldehyde, a common metabolite of various pyrethroid insecticides, offers significant insights into the potential environmental pathways. nih.govnih.govmdpi.comresearchgate.netresearchgate.net

Microbial degradation is a primary pathway for the breakdown of phenoxybenzaldehydes in the environment. Studies have shown that certain microorganisms can effectively metabolize these compounds. For instance, a strain of Streptomyces aureus (HP-S-01), isolated from activated sludge, has demonstrated the ability to degrade 3-phenoxybenzaldehyde. nih.govresearchgate.net The degradation process involves the initial hydrolysis of the ester linkage in parent pyrethroid compounds, yielding 3-phenoxybenzaldehyde. nih.govnih.govresearchgate.net This intermediate is then further metabolized.

The proposed metabolic pathway for 3-phenoxybenzaldehyde by Streptomyces aureus HP-S-01 involves an initial oxidation step. This process can lead to the formation of several intermediate metabolites. One identified metabolite is 2-hydroxy-4-methoxy benzophenone, which indicates a detoxification step as the aldehyde group is transformed. nih.govresearchgate.net Ultimately, through a series of metabolic reactions, the aromatic rings are cleaved, leading to less complex and more readily biodegradable compounds. It is plausible that this compound could undergo a similar microbial degradation process, involving initial oxidation of the aldehyde group followed by ring cleavage.

Table 1: Potential Metabolites in the Biodegradation of Phenoxybenzaldehydes

| Precursor Compound | Key Transformation | Potential Metabolites |

| 3-Phenoxybenzaldehyde | Oxidation | 2-hydroxy-4-methoxy benzophenone |

| 3-Phenoxybenzaldehyde | Hydrolysis/Oxidation | 3-phenoxybenzoic acid |

It is important to note that environmental conditions such as pH, temperature, and the presence of other organic matter can significantly influence the rate and pathway of degradation. nih.govmdpi.com For example, the degradation of deltamethrin, which produces 3-phenoxybenzaldehyde, is influenced by temperature, with optimal degradation occurring at specific temperature ranges. researchgate.net

Beyond microbial action, other environmental transformation processes such as photodegradation and hydrolysis may also play a role in the fate of this compound. Aromatic aldehydes can undergo photodegradation when exposed to UV radiation, which can lead to their transformation into other compounds. researchgate.net The presence of a phenoxy group may influence the susceptibility of the molecule to these abiotic degradation pathways.

Development of Advanced Electrochemical Detection Methodologies for Environmental Monitoring (e.g., Biosensors for Metabolites)

Effective environmental monitoring is crucial for tracking the presence and concentration of pollutants like this compound and its metabolites. Advanced electrochemical detection methodologies, including biosensors, offer promising tools for rapid, sensitive, and on-site analysis. nih.govresearchgate.netitene.comresearchgate.net

Electrochemical sensors operate by converting a chemical interaction at an electrode surface into a measurable electrical signal. For the detection of aromatic aldehydes, various approaches have been explored. These methods often rely on the electrochemical oxidation of the aldehyde group. The development of novel electrode materials, such as those modified with nanoparticles or conductive polymers, can enhance the sensitivity and selectivity of these sensors. nih.govmdpi.commdpi.com

Biosensors, a subset of electrochemical sensors, utilize a biological recognition element, such as an enzyme or antibody, to achieve high specificity for a target analyte. itene.comresearchgate.netnih.gov For the detection of this compound or its metabolites, an enzyme-based biosensor could be developed. For instance, an aldehyde dehydrogenase enzyme could be immobilized on an electrode surface. The enzymatic oxidation of the aldehyde would produce a measurable electrical current, proportional to the concentration of the analyte. mdpi.com

Table 2: Principles of Electrochemical and Biosensor Detection

| Detection Method | Principle of Operation | Key Components | Potential Advantages for this compound Monitoring |

| Electrochemical Sensor | Direct oxidation or reduction of the analyte at an electrode surface. | Modified electrodes (e.g., with nanoparticles, polymers). | Rapid analysis, portability for field use. |

| Enzyme-Based Biosensor | Specific enzymatic reaction with the analyte produces a detectable signal. | Immobilized enzyme (e.g., aldehyde dehydrogenase). | High selectivity, reduced interference from other compounds. |

| Immunosensor | Binding of the analyte to a specific antibody immobilized on the electrode. | Immobilized antibodies. | Very high specificity and sensitivity. |

Another approach involves the development of immunosensors, which utilize the highly specific binding between an antibody and its antigen. nih.gov An antibody specific to this compound could be produced and integrated into a sensor platform. This would allow for highly selective detection even in complex environmental matrices.

The development of biosensors for the metabolites of this compound is also a key research area. For example, if a primary metabolite is a phenolic compound, a biosensor incorporating a tyrosinase or laccase enzyme could be employed for its detection. These enzymes catalyze the oxidation of phenols, providing a measurable signal.

Recent advancements in materials science, such as the use of nanomaterials like gold nanoparticles and carbon nanotubes, have significantly improved the performance of electrochemical biosensors by enhancing signal amplification and providing a stable matrix for biomolecule immobilization. nih.govmdpi.com These technologies hold great potential for creating robust and sensitive tools for the environmental monitoring of this compound and its transformation products.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for 2-Phenoxybenzaldehyde Transformations

The transformation of this compound into its derivatives is crucial for its application in various fields. Current research is focused on developing advanced catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods.

One promising area is the development of catalysts with dual-metal cores. sciencedaily.com These systems, which might feature two copper ions held in a specific orientation by a supporting material like polymeric carbon nitride, can work in concert to facilitate chemical reactions more effectively. sciencedaily.com The precise spacing between the metal ions, often around 0.4 nanometers, is critical for their cooperative function. sciencedaily.com For transformations involving this compound, such catalysts could lead to significantly higher yields and reduced reaction times. Moreover, these novel catalysts are designed for recoverability and reuse, which lowers the carbon footprint of chemical synthesis by up to ten times compared to conventional catalysts and minimizes metal contamination of the final products. sciencedaily.com

Table 1: Comparison of Catalytic Systems

| Feature | Conventional Catalysts | Novel GACs (Graphenic Atomically Dispersed Catalysts) |

|---|---|---|

| Structure | Single metal sites | Dual metal cores (e.g., copper ions) |

| Support | Various materials | Polymeric Carbon Nitride (PCN) |

| Efficiency | Lower yields | Higher yields and efficiency |

| Reusability | Limited | High, with no detectable loss of metal ions over multiple cycles sciencedaily.com |

| Environmental Impact | Higher carbon footprint | 10 times lower carbon footprint sciencedaily.com |

The application of these advanced catalytic systems is expected to streamline the synthesis of this compound derivatives, making the production of fine chemicals and pharmaceuticals more sustainable and economically viable. sciencedaily.com

Integration of Machine Learning and Artificial Intelligence in Chemical Research on this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules. nih.govkyushu-u.ac.jp In the context of this compound, these technologies can be applied across the entire research and development pipeline.

AI algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions for synthesizing specific this compound derivatives, minimizing the need for extensive trial-and-error experimentation. eurekalert.org By integrating AI with automated synthesis platforms, researchers can create a feedback loop where the AI proposes reaction conditions, a machine performs the experiment, and the results are fed back to the AI for further optimization. eurekalert.org This approach has been shown to double the average yield of complex chemical reactions. eurekalert.org

Table 2: Applications of AI/ML in this compound Research

| Application Area | AI/ML Tool | Potential Impact |

|---|---|---|

| Synthesis Optimization | Machine Learning Algorithms | Predicts optimal reaction conditions, increasing yield and reducing waste. eurekalert.org |

| Novel Derivative Design | Generative Adversarial Networks (GANs) | Designs new molecules with specific therapeutic or agrochemical properties. researchgate.net |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | In silico evaluation of properties like toxicity and efficacy, reducing experimental costs. nih.gov |

| Data Analysis | Natural Language Processing | Extracts insights from scientific literature and patents to identify new applications. mckinsey.com |

The integration of AI and ML promises to make the exploration of this compound's chemical space more efficient and targeted, leading to faster innovation.

Development of Multifunctional Materials Based on this compound Scaffolds

The unique structure of this compound makes it an attractive building block for the creation of advanced multifunctional materials, particularly for biomedical applications. mdpi.com The focus is on developing scaffolds that can interact with and influence biological systems in multiple ways simultaneously.

Researchers are exploring the incorporation of this compound derivatives into polymers to create scaffolds for tissue engineering. nih.gov These scaffolds can be designed to mimic the complex extracellular matrix, providing physical support for cells while also delivering biochemical signals to promote tissue regeneration. mdpi.com By functionalizing the this compound core, it is possible to attach different molecules that can, for example, promote cell adhesion, release growth factors, or have antimicrobial properties. nih.gov

For instance, a scaffold could be designed to release osteoinductive ions like Strontium (Sr²⁺) to encourage bone growth while simultaneously releasing antibacterial ions such as Copper (Cu²⁺) to prevent infection. mdpi.com The versatility of the this compound structure allows for the precise tuning of these properties. Advanced fabrication techniques, such as 3D printing, can be used to create scaffolds with controlled architecture, further enhancing their functionality. nih.gov

Innovative Applications of this compound Derivatives in Novel Therapeutic and Agrochemical Fields

The phenoxy group is a well-established pharmacophore in medicinal chemistry and a key component in many pesticides. researchgate.netjustdial.com Future research aims to leverage the this compound scaffold to develop a new generation of highly effective and specific therapeutic and agrochemical agents.

In the therapeutic field, derivatives are being investigated for a wide range of activities. For example, phenoxy acetamide derivatives have shown potential as anti-inflammatory and anti-nociceptive agents. researchgate.net Cinnamic acid derivatives synthesized from 4-Phenoxybenzaldehyde (B127426) have demonstrated significant hepatoprotective effects in preclinical studies, suggesting their potential for treating liver diseases. mdpi.com The ability to modify the this compound structure allows chemists to fine-tune the pharmacological properties of the resulting molecules to enhance efficacy and reduce side effects.

In agriculture, there is a pressing need for new fungicides and pesticides due to the development of resistance to existing products. researchgate.net Derivatives of this compound are being explored as potent inhibitors of succinate dehydrogenase (SDH), an enzyme crucial for the respiration of many pathogenic fungi. researchgate.net By designing molecules that specifically target the fungal SDH enzyme, it is possible to create highly effective fungicides with novel modes of action, helping to manage resistance and ensure food security. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Phenoxybenzaldehyde |

| Copper |

| Strontium |

| Cinnamic acid |

| Phenoxy acetamide |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenoxybenzaldehyde, and how can researchers optimize yield and purity?

- Methodology : The primary synthesis involves a coupling reaction between phenol and 2-fluorobenzaldehyde using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under reflux conditions. This method achieves high yields (>90%) by leveraging nucleophilic aromatic substitution . Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) is recommended to isolate the product. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or NMR spectroscopy.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for defects before use .

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Disposal : Follow local regulations for halogenated organic waste. Collaborate with licensed disposal services for incineration or chemical treatment .

Q. How can researchers characterize this compound structurally and assess its stability under varying conditions?

- Methodology :

- Spectroscopic Analysis : Use -NMR (δ ~10.0 ppm for aldehyde proton) and -NMR (δ ~190 ppm for carbonyl carbon) for structural confirmation .

- Stability Studies : Conduct accelerated degradation tests (e.g., exposure to light, heat, or humidity) monitored via UV-Vis spectroscopy or GC-MS to identify decomposition products .

Advanced Research Questions

Q. What mechanisms underlie the reactivity of this compound in transition-metal-free Friedel-Crafts reactions?

- Methodology : The compound acts as an electrophilic partner in intramolecular Friedel-Crafts alkylation. The electron-deficient aldehyde group activates the alkene intermediate, enabling cyclization to form xanthene derivatives. Computational studies (DFT) can elucidate charge distribution and transition states, while kinetic experiments (e.g., variable-temperature NMR) track reaction progress .

Q. How can researchers address discrepancies in reported toxicity data for this compound and its analogs?

- Methodology :

- Read-Across Analysis : Compare structural analogs (e.g., 2-hydroxy-4-methoxybenzaldehyde) using EFSA’s guidance for flavoring substances. Focus on metabolic pathways (e.g., oxidation to carboxylic acids) and genotoxicity screening (Ames test) .

- In Silico Modeling : Use QSAR tools (e.g., OECD Toolbox) to predict acute toxicity and bioaccumulation potential in absence of empirical data .

Q. What advanced analytical techniques resolve challenges in quantifying trace impurities in this compound?

- Methodology :

- LC-HRMS : Detect low-abundance byproducts (e.g., dimeric adducts) with ppm-level sensitivity.

- Isotopic Labeling : Use -labeled aldehyde precursors to track unintended side reactions during synthesis .

Q. How is this compound utilized in developing fluorescent probes for biomedical imaging?

- Methodology : The aldehyde group facilitates Schiff base formation with amine-containing fluorophores. For example, coupling with boron-dipyrromethene (BODIPY) derivatives under acidic conditions yields AGE-selective probes. Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) and characterize probe specificity via fluorescence quenching assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|